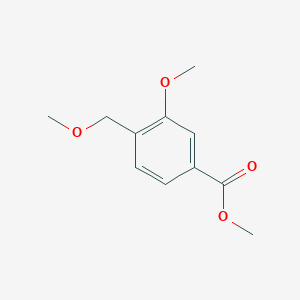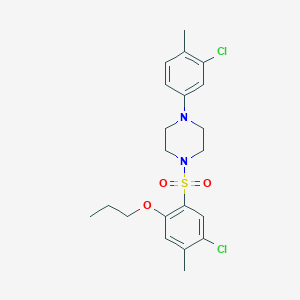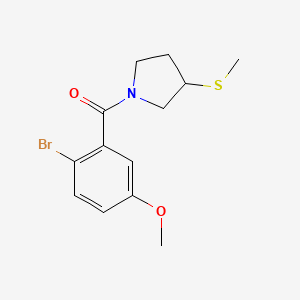![molecular formula C20H15F3N6O3 B2373880 N-(3-(trifluorométhyl)phényl)-2-(3-(4-méthoxyphényl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acétamide CAS No. 847387-03-5](/img/structure/B2373880.png)
N-(3-(trifluorométhyl)phényl)-2-(3-(4-méthoxyphényl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H15F3N6O3 and its molecular weight is 444.374. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de nouveaux systèmes cycliques
Le composé est utilisé dans la synthèse de nouveaux systèmes cycliques comme le benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazépine . Ce processus implique une séquence réactionnelle en trois étapes et est économiquement atomique .
Activités antiprolifératives
Certains dérivés du composé ont été testés pour leurs activités antiprolifératives contre cinq lignées cellulaires cancéreuses humaines d'origine gynécologique . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.
Effet anticancéreux gastrique
Le composé a été utilisé dans des études de relation quantitative structure-activité (QSAR) pour prédire l'effet anticancéreux gastrique des dérivés de la [1,2,3]triazolo[4,5-d]pyrimidine . Cela pourrait aider au développement de nouveaux médicaments contre le cancer gastrique.
Inhibiteurs de la LSD1
L'échafaudage [1,2,3]triazolo[4,5-d]pyrimidine du composé peut être utilisé comme modèle pour concevoir de nouveaux inhibiteurs de la LSD1 . La LSD1 est une protéine qui joue un rôle clé dans l'expression des gènes, et ses inhibiteurs ont des applications thérapeutiques potentielles.
Inhibiteurs de la c-Met
Le composé a été utilisé dans la conception et la synthèse de nouvelles 3H-[1,2,3]triazolo[4,5-d]pyrimidines comme inhibiteurs potentiels de la c-Met . La c-Met est une protéine qui a été impliquée dans divers types de cancer, de sorte que les inhibiteurs pourraient avoir des avantages thérapeutiques.
Découverte de médicaments
La structure et les propriétés du composé peuvent être utilisées pour cribler des médicaments efficaces et nouveaux à l'avenir . Cela pourrait accélérer le processus de découverte de médicaments et conduire au développement de nouveaux traitements pour diverses maladies.
Mécanisme D'action
Target of Action
Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibitUSP28 , a ubiquitin-specific protease .
Mode of Action
Docking studies of related compounds suggest that the interaction between the nitrogen atom in the pyridine ring and a methionine residue (met332) could be responsible for the improved activity of certain derivatives .
Biochemical Pathways
It’s worth noting that usp28, a potential target of similar compounds, plays a crucial role in the regulation of various cellular processes, including dna damage response, cell cycle progression, and chromosomal stability .
Result of Action
Similar compounds have shown antiproliferative activities against various human cancer cell lines .
Propriétés
IUPAC Name |
2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N6O3/c1-32-15-7-5-14(6-8-15)29-18-17(26-27-29)19(31)28(11-24-18)10-16(30)25-13-4-2-3-12(9-13)20(21,22)23/h2-9,11H,10H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMDSYWRZVPPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-[(E)-2-(2-chlorophenyl)ethenyl]sulfonyl-1,4-diazepan-1-yl]ethanone](/img/structure/B2373798.png)
![4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2373799.png)

![3-(4-fluorobenzyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime](/img/structure/B2373804.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2373805.png)
![4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B2373807.png)






